Clazuril
Overview
Description
Clazuril is a phenylacetonitrile derivative used primarily in veterinary medicine as an anticoccidial agent. It is effective against the endogenous stages of Eimeria species of coccidia, making it a valuable tool in the treatment and prevention of coccidiosis in poultry and pigeons .
Mechanism of Action
Target of Action
Clazuril, a benzene-acetonitrile derivative, is primarily targeted against the asexual and sexual developmental stages of both Eimeria species . Eimeria species are a type of protozoan parasite that causes coccidiosis, a serious intestinal disease in various animals .
Mode of Action
It does this by interrupting the life cycle of the Eimeria species . This interruption occurs at both the asexual and sexual developmental stages of the parasites .
Biochemical Pathways
The interruption of the life cycle of the eimeria species suggests that this compound likely interferes with the biological processes essential for the growth and reproduction of these parasites .
Pharmacokinetics
A study in rats showed that the plasma concentrations of this compound were higher in male than in female rats . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the interruption of the life cycle of the Eimeria species, leading to a decrease in the population of these parasites . This interruption occurs at both the asexual and sexual developmental stages of the parasites . As a result, this compound effectively controls and treats coccidiosis, a serious intestinal disease caused by Eimeria species .
Biochemical Analysis
Biochemical Properties
It is known to have a lethal effect on Eimeria species
Cellular Effects
Clazuril’s cellular effects are primarily observed in its action against Eimeria species. It disrupts the life cycle of these organisms, thereby exerting its anticoccidial effects
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a stable effect over time. The plasma kinetics were studied in rats which received daily oral doses of this compound . The plasma concentrations of this compound were higher in male than in female rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a single-dose toxicity study in rats, no mortalities occurred in males or females at an oral dosage of 640 mg/kg body weight . In pigeons, dosing up to 640 mg/kg body weight remained without mortality .
Metabolic Pathways
It is known that this compound has a significant impact on the life cycle of Eimeria species, suggesting that it may interact with certain enzymes or cofactors within these organisms .
Transport and Distribution
Studies have shown that this compound has a higher concentration in the plasma of male rats compared to female rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Clazuril involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification and formulation .
Chemical Reactions Analysis
Types of Reactions
Clazuril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly involving the chloro groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Clazuril has several scientific research applications, including:
Veterinary Medicine: Used as an anticoccidial agent to treat and prevent coccidiosis in poultry and pigeons.
Pharmaceutical Research: Studied for its potential use in treating other parasitic infections.
Analytical Chemistry: Used as a reference standard in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Diclazuril: Another phenylacetonitrile derivative used as an anticoccidial agent.
Ponazuril: A triazine-based compound with similar anticoccidial properties.
Toltrazuril: A triazine derivative used to treat coccidiosis in various animals.
Uniqueness of this compound
This compound is unique in its specific targeting of the endogenous stages of Eimeria species, making it highly effective in preventing the spread of coccidiosis. Its chemical structure also allows for specific interactions with the parasite, leading to its efficacy .
Properties
IUPAC Name |
2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUTUGLQZLNABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869364 | |
Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-36-1 | |
Record name | Clazuril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101831-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clazuril [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLAZURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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